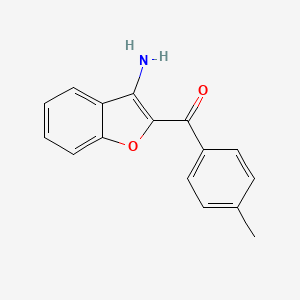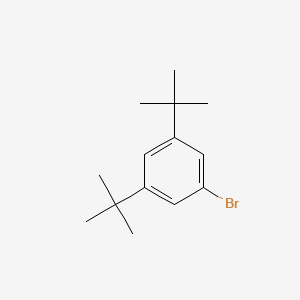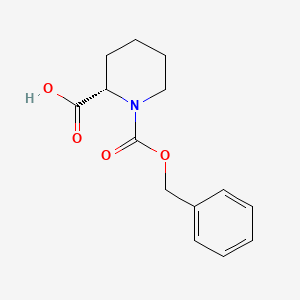
6-乙基-4-羟基喹啉-3-羧酸
描述
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with significant importance in various scientific fields. This compound, characterized by its quinoline core structure, exhibits unique chemical properties that make it valuable for research and industrial applications. Its molecular formula is C12H11NO3, and it has a molecular weight of 217.22 g/mol .
科学研究应用
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
生化分析
Biochemical Properties
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to antibacterial effects . The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. Additionally, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid has been shown to interact with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress responses and metabolic pathways . In terms of cellular metabolism, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid can affect the production of reactive oxygen species (ROS) and the overall redox state of the cell, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its binding to DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing DNA replication and transcription . Additionally, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways . At high doses, it can lead to toxic or adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby affecting the redox state of the cell.
Transport and Distribution
The transport and distribution of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and oxidative stress responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: Lacks the ethyl group at the 6-position.
8-Hydroxyquinoline: Hydroxyl group positioned at the 8-position instead of the 4-position.
Uniqueness: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position and the carboxylic acid group at the 3-position enhances its reactivity and potential for forming various derivatives with unique activities .
属性
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVKOSPFKHQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352225 | |
| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103802-41-1 | |
| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















